N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S/c18-11-3-1-4-12(9-11)23-8-7-22(17(23)25)10-15(24)19-13-5-2-6-14-16(13)21-26-20-14/h1-6,9H,7-8,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMODEHFBHOFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the Benzothiadiazole Ring: Starting from a suitable aromatic precursor, the benzothiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen sources.
Synthesis of the Imidazolidinone Moiety: The imidazolidinone ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzothiadiazole and imidazolidinone intermediates through an acetamide linkage, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group may undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under conditions like heating or using catalysts.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a benzothiadiazole moiety and an imidazolidinone derivative. Its molecular formula is with a molecular weight of approximately 507.4 g/mol. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzothiadiazole exhibit notable antimicrobial activity. Compounds incorporating this moiety have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Activity
Studies have demonstrated that benzothiadiazole derivatives possess anticancer properties. For example, certain synthesized compounds have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cancer progression.
Neuroprotective Effects
Recent investigations into compounds similar to N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide suggest potential neuroprotective effects. These compounds may target neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase, which is implicated in neurodegeneration .
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of Benzothiadiazole Derivative : The initial step typically involves the synthesis of the benzothiadiazole core through cyclization reactions.
- Imidazolidinone Synthesis : The imidazolidinone component is synthesized via condensation reactions involving appropriate aldehydes and amines.
- Final Coupling Reaction : The final product is obtained through coupling the benzothiadiazole derivative with the imidazolidinone under specific conditions (e.g., temperature, solvent), often utilizing coupling agents to enhance yield and purity .
Case Study: Antimicrobial Evaluation
In a study evaluating various benzothiadiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Case Study: Neuroprotective Activity
A series of compounds were tested for their ability to inhibit monoamine oxidase B activity in vitro. Among these, this compound showed significant inhibition compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The benzothiadiazole ring could be involved in π-π stacking interactions, while the imidazolidinone moiety might form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Benzothiazole and Benzothiadiazole Derivatives
- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): Structural Similarities: Shares the benzothiazole core and acetamide linkage. Differences: Replaces benzothiadiazole with benzothiazole and substitutes 3-chlorophenyl with 3-methylphenyl. Activity: Exhibits anticancer, antibacterial, and antifungal properties, attributed to the benzothiazole skeleton .
- N-(6-Ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ():
- Structural Similarities : Contains a chloro-substituted phenyl group and ethoxybenzothiazole.
- Activity : Enhanced solubility due to the ethoxy group may improve bioavailability compared to the target compound.
Imidazolidinone and Thiazolidinone Analogues
- 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides (): Structural Similarities: Incorporates a thiazolidinone ring instead of 2-oxoimidazolidine. Activity: Demonstrates antioxidant effects (IC₅₀: 12–45 μM in DPPH assay), suggesting the oxoimidazolidine in the target compound may similarly modulate redox pathways .
Heterocyclic Hybrids with Antimicrobial Activity
Key Structural Determinants of Activity
- Chloro Substituents : The 3-chlorophenyl group in the target compound and analogues (e.g., ) enhances hydrophobic interactions with biological targets, improving potency .
- Heterocyclic Cores: Benzothiadiazole vs.
- Hydrogen-Bonding Motifs: The 2-oxoimidazolidine group may mimic transition states in enzymatic reactions, a feature absent in thiazolidinone derivatives .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular structure consists of a benzothiadiazole moiety linked to an imidazolidinone derivative, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClN5OS |
| Molecular Weight | 327.78 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(=O)N1C(=O)CN(C1)C2=CC=CC=C2S(=O)N=C(N)C(Cl)=C(N)C |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to anti-cancer effects.
- Receptor Modulation : It may modulate the activity of specific receptors involved in inflammatory responses and cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 μM, indicating significant potency against these malignancies .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Case Study 2 : In a model of induced inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity:
- Case Study 3 : Experiments demonstrated that it scavenges free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.
| Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| N-(2,1,3-benzothiadiazole) | >50 | Moderate | Low |
| Benzothiazole derivatives | 20–40 | High | Moderate |
| Imidazolidinone derivatives | 15–25 | Low | High |
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example:
- Temperature : Reactions involving benzothiadiazole derivatives often proceed optimally at 273–298 K to minimize side reactions (e.g., decomposition of the imidazolidinone moiety) .
- Solvent Choice : Dichloromethane or ethanol is preferred for amide coupling steps due to their polarity and compatibility with carbodiimide-based activating agents .
- Catalysts : Use of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC) enhances coupling efficiency between the benzothiadiazole and acetamide fragments .
- Purification : Trituration with ethanol or recrystallization (e.g., slow evaporation) effectively removes unreacted starting materials .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., distinguishing between benzothiadiazole C4 vs. C5 substitution) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities from incomplete coupling or oxidation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold for pharmacological studies) .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., anticancer vs. antioxidant efficacy) may arise from subtle structural variations. A systematic approach includes:
Q. Comparative SAR Table :
| Substituent (R-group) | Bioactivity (IC50, μM) | Key Reference |
|---|---|---|
| 3-Chlorophenyl | 12.3 (Anticancer) | |
| 4-Fluorophenyl | 8.7 (Antioxidant) | |
| 3-Nitrophenyl | Inactive (LP assay) |
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pocket interactions (e.g., π-π stacking with benzothiadiazole) that explain activity differences .
In Vitro Validation : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate structural effects .
Q. What strategies address challenges in resolving crystallographic data for this compound?
Methodological Answer: Crystal structure refinement using SHELXL ( ) is critical but requires:
- Hydrogen Bonding : Assign O–H⋯N and N–H⋯O interactions via Fourier maps to stabilize lattice packing .
- Disorder Modeling : For flexible groups (e.g., chlorophenyl rings), apply PART and ISOR commands to refine anisotropic displacement parameters .
- Twinned Data : Use the TWIN command in SHELXL for crystals with pseudo-merohedral twinning (common in benzothiadiazole derivatives) .
Q. How should researchers handle inconsistent NMR data during reaction monitoring?
Methodological Answer: Inconsistencies (e.g., unexpected splitting in 1H NMR) may arise from:
- Dynamic Exchange : Use variable-temperature NMR (VT-NMR) to identify tautomerism in the imidazolidinone ring .
- Paramagnetic Impurities : Filter reaction mixtures through a short silica gel column before analysis .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can shift peaks; cross-reference with HSQC for 13C assignments .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?
Methodological Answer:
Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsomal assays) to explain reduced in vivo efficacy .
Solubility Limitations : Use co-solvents (e.g., PEG-400) in vivo to mimic in vitro DMSO conditions .
Dose Escalation : Perform MTD (maximum tolerated dose) studies to align exposure levels between models .
Structural-Activity Relationship (SAR) Challenges
Q. Why do structural analogs with minor substituent changes exhibit drastic activity shifts?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups at the 3-position enhance electrophilicity, improving kinase inhibition but reducing solubility .
- Steric Effects : Methyl groups on the imidazolidinone ring restrict rotation, altering binding pocket access .
- Hydrogen Bond Donors : The 2-oxo group in imidazolidinone is critical for ATP-binding site interactions; replacing it with thione abolishes activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
